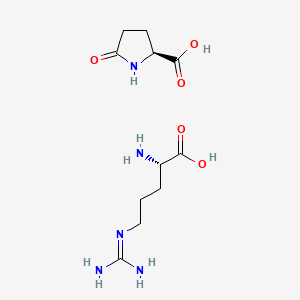
2-Amino-3-hydroxy-3-phenylpropanoic acid
Descripción general
Descripción
Mecanismo De Acción
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is a physiologically important alpha-amino acid . It is involved in the metabolism of phenylalanine , a crucial amino acid in the human body. The primary targets of this compound are likely enzymes involved in phenylalanine metabolism.
Mode of Action
It is known that l-threonine aldolase, an enzyme involved in amino acid metabolism, can catalyze the condensation of glycine and benzaldehyde to afford this compound . This suggests that the compound may interact with enzymes like L-Threonine aldolase, influencing their activity and thus affecting the metabolism of phenylalanine.
Biochemical Pathways
This compound is involved in the phenylalanine metabolic pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .
Result of Action
Given its involvement in phenylalanine metabolism, it may influence the levels of phenylalanine and other related metabolites in the body .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s stability and efficacy, as the condensation of glycine and benzaldehyde to form this compound occurs nonenzymatically in aqueous alkaline media
Análisis Bioquímico
Biochemical Properties
2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in several biochemical reactions as a substrate and reactant. It interacts with enzymes such as phenylalanine racemase, which catalyzes its synthesis from 3-phenylpropanoic acid . Additionally, it is an intermediate in the metabolism of l-threonine, indicating its role in amino acid metabolism . The compound’s interactions with these enzymes and its involvement in metabolic pathways highlight its importance in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the antioxidant properties of cells, protecting cell structures against free radicals produced by certain chemical reactions and UV light . This protective effect is crucial for maintaining cellular integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It acts as a substrate for phenylalanine racemase, facilitating its conversion from 3-phenylpropanoic acid . This interaction is essential for its role in amino acid metabolism and its subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be stable under various conditions, with a high water solubility at 25°C . Its stability ensures consistent results in in vitro and in vivo studies, making it a reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects, while lower doses are generally well-tolerated . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in the metabolic pathways of l-threonine and phenylalanine . It acts as an intermediate in these pathways, interacting with enzymes such as phenylalanine racemase. These interactions are vital for the compound’s role in amino acid metabolism and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound is directed to specific compartments or organelles, where it can exert its effects on cellular activity and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine and benzaldehyde in the presence of an alkaline medium. This reaction predominantly yields the racemic mixture of the compound .
Another approach involves the optical resolution of racemic 2-benzoylamino-3-hydroxy-3-phenylpropanoic acid using optically active amines. This method allows for the separation of the enantiomers, resulting in optically pure forms of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The optical resolution by preferential crystallization is a simple and effective method for obtaining enantiomerically pure compounds on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 2-amino-3-oxo-3-phenylpropanoic acid.
Reduction: Reduction of the amino group can produce 2-amino-3-hydroxy-3-phenylpropanol.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research explores its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Comparación Con Compuestos Similares
2-Amino-3-hydroxy-3-phenylpropanoic acid can be compared with other similar compounds such as:
Phenylalanine: A proteinogenic amino acid with a similar phenyl group but lacking the hydroxyl group.
Tyrosine: Contains both an amino and a hydroxyl group but differs in the position of the hydroxyl group.
3-Phenylpropanoic acid: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910522 | |
| Record name | beta-Hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |
| Record name | DL-Phenylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC206281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC10123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Hydroxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-hydroxy-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenyl-DL-Serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)









